2-(2-hydroxyanilino)-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
2-(2-hydroxyanilino)-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-12-8-4-3-7-11(12)16-14-15-10-6-2-1-5-9(10)13(19)17-14/h1-8,18H,(H2,15,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKFOQZRRBXCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reverse Zinc Oxide Micelle-Catalyzed Synthesis
A green protocol utilizing reverse zinc oxide (ZnO) micelles in aqueous media achieved a 99% yield of 2,3-dihydroquinazolin-4(1H)-one derivatives at 70°C with 10 mol% catalyst. The micellar system acts as a nanoreactor, enhancing reaction selectivity and enabling catalyst reuse for five cycles without significant activity loss. For this compound, substituting generic aldehydes with 2-hydroxybenzaldehyde would follow analogous conditions:
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Reaction Setup : Anthranilamide (0.1 mmol) and 2-hydroxybenzaldehyde (0.1 mmol) in water (5 mL) with 10 mol% ZnO micelles.
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Optimization : Temperature (70°C), catalyst loading (10 mol%), and reaction time (1–2 hours) were critical for maximizing yield.
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Workup : Precipitation and recrystallization from ethanol yielded pure product, avoiding chromatographic purification.
This method’s eco-friendly profile and scalability make it industrially viable, though substrate-specific adaptations may be required for sterically hindered aldehydes.
Aerobic Oxidative Cyclization in Dimethyl Sulfoxide (DMSO)
Aerobic oxidative cyclization in DMSO provides a solvent-mediated pathway for synthesizing 2-substituted quinazolin-4(3H)-ones. This method avoids external oxidants by leveraging DMSO’s dual role as solvent and mild oxidant.
Reaction Mechanism and Conditions
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Substrate Mixing : Anthranilamide and 2-hydroxybenzaldehyde are dissolved in DMSO under air.
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Cyclization : Heating at 80–100°C for 4–6 hours facilitates imine formation and subsequent oxidation to the quinazolinone.
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Yield : Typical yields range from 70–85%, contingent on aldehyde electronic properties.
While this method eliminates hazardous oxidants, prolonged heating and DMSO’s high boiling point complicate product isolation.
Metal-Free Synthesis Using Hydrogen Peroxide (H₂O₂)
A metal-free approach employing H₂O₂ as an oxidant in aqueous media offers a sustainable alternative. This method achieved 56–89% yields for various quinazolinones under mild conditions.
Protocol for this compound
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Reagents : Anthranilamide (1 eq.), 2-hydroxybenzaldehyde (1 eq.), H₂O₂ (5.8 eq.), water (1.5 mL).
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Advantages : No metal catalysts, simple workup, and water as a green solvent.
Optimization studies highlighted H₂O₂’s role in oxidizing the intermediate dihydroquinazolinone to the aromatic quinazolinone.
Acid-Catalyzed Condensation Using Anthranilic Acid Derivatives
Patent EP1997812A1 describes a method using anthranilic acid derivatives and formamide with acetic acid and a base. While originally targeting unsubstituted quinazolinones, this approach can be adapted for 2-(2-hydroxyanilino) derivatives.
Adapted Synthesis Steps
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Core Formation : React anthranilic acid with formamide in acetic acid and sodium acetate (1:1 molar ratio) at 100°C for 8 hours to form quinazolin-4-one.
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Substitution : Introduce 2-hydroxyaniline via nucleophilic aromatic substitution (NAS) at position 2 using CuI catalysis.
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Yield : Post-modification typically achieves 60–75% yields, depending on substituent steric effects.
This two-step process allows modular synthesis but requires stringent control over NAS conditions to avoid over-substitution.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyanilino)-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxyquinazoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyanilino group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone and hydroxyquinazoline derivatives, which are of significant interest in medicinal chemistry.
Scientific Research Applications
Anticancer Properties
Mechanism of Action
The quinazolinone scaffold, including 2-(2-hydroxyanilino)-1H-quinazolin-4-one, demonstrates significant anticancer activity. Research has shown that derivatives of quinazolinones exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal cancer (HCT-116) cells. For instance, studies have reported that certain quinazolinone derivatives have IC50 values in the low micromolar range, indicating potent activity against these cell lines .
Case Studies
- A study synthesized several quinazolinone derivatives and evaluated their anticancer activity. Compounds showed varying degrees of efficacy, with some achieving IC50 values as low as 5.70 µM against HCT-116 cells .
- Another investigation highlighted the potential of quinazolinone-based compounds as multi-targeted agents, emphasizing their ability to inhibit multiple kinases involved in cancer progression .
Antimicrobial Activity
Inhibition of Bacterial Growth
Quinazolinones have also been studied for their antibacterial properties. Research indicates that certain derivatives can inhibit the growth of resistant bacterial strains, making them promising candidates for developing new antibiotics .
Specific Findings
- A study reported the synthesis of quinazolinone derivatives that exhibited significant activity against Mycobacterium tuberculosis, showcasing their potential in treating tuberculosis .
- The incorporation of specific functional groups into the quinazolinone structure has been shown to enhance antibacterial activity through improved binding to bacterial enzymes .
Anti-Angiogenic Activity
Targeting VEGFR-2
The vascular endothelial growth factor receptor (VEGFR-2) is a critical target in cancer therapy due to its role in angiogenesis. Compounds derived from the quinazolinone scaffold have been identified as effective VEGFR-2 inhibitors.
Research Insights
- One study demonstrated that a modified quinazolinone compound exhibited an IC50 value of 36.78 nM against VEGFR-2, indicating its potential as an anti-angiogenic agent .
- The compound's effectiveness was attributed to its ability to downregulate VEGF expression and inhibit endothelial cell proliferation under hypoxic conditions .
Antioxidant Activity
Mechanisms of Action
Research has explored the antioxidant properties of quinazolinone derivatives, particularly those with hydroxyl substituents. These compounds have shown promise in neutralizing free radicals and reducing oxidative stress.
Experimental Findings
- A study utilized various assays (ABTS, TEAC) to evaluate the antioxidant capacity of 2-substituted quinazolinones, revealing that compounds with multiple hydroxyl groups exhibited superior antioxidant activities compared to their counterparts .
Summary Table: Applications of this compound
| Application | Biological Target | Key Findings |
|---|---|---|
| Anticancer Activity | Various Cancer Cell Lines | IC50 values as low as 5.70 µM against HCT-116 cells |
| Antimicrobial Activity | Mycobacterium tuberculosis | Effective against resistant strains |
| Anti-Angiogenic Activity | VEGFR-2 | IC50 value of 36.78 nM; inhibits endothelial proliferation |
| Antioxidant Activity | Free Radicals | Enhanced antioxidant capacity with hydroxyl substitutions |
Mechanism of Action
The mechanism of action of 2-(2-hydroxyanilino)-1H-quinazolin-4-one involves its interaction with replication protein A (RPA), a key protein in DNA replication and repair. By inhibiting RPA, the compound induces DNA replication stress in cancer cells, leading to cell cycle arrest and apoptosis. This selective targeting of cancer cells makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural and Functional Modifications
Quinazolinone derivatives exhibit varied biological activities depending on substituents at the 2-, 3-, and 4-positions. Below is a comparative analysis of key analogs:
2-Methyl-4(3H)-quinazolinone
- Substituents : Methyl group at the 2-position.
- Synthesis: Cyclic condensation of 2-amino-methyl-4-methoxybenzoate with acetic anhydride, followed by reaction with hydrazine hydrate .
- Activity : Demonstrated analgesic activity in preclinical studies .
2-Pentylquinazolin-4(3H)-one
- Substituents : Pentyl chain at the 2-position.
- Activity : Exhibits antioxidant properties, likely due to alkyl chain-mediated lipid peroxidation inhibition .
- Comparison: The hydrophobic pentyl group may enhance membrane permeability but could reduce target specificity compared to the polar hydroxyanilino group.
Nolatrexed
- Substituents: 2-Amino, 6-methyl, and 5-(4-pyridylthio) groups.
- Activity : Thymidylate synthase inhibitor used in anticancer therapy .
- Comparison: The pyridylthio group introduces sulfur-mediated interactions, while the hydroxyanilino derivative’s hydroxyl group may engage in different binding modes (e.g., DNA intercalation vs. enzyme inhibition).
3-(2-Hydroxyethyl)-2-(p-tolyl-amino)-quinazolin-4(3H)-one
- Substituents: Hydroxyethyl at the 3-position and p-tolyl-amino at the 2-position.
- Structural Data : Crystal structure confirms intramolecular hydrogen bonding involving the hydroxyethyl group .
- Comparison : The hydroxyethyl group enhances solubility, but its placement at the 3-position (vs. 2-hydroxyphenyl in the target compound) alters spatial interactions with biological targets.
Key Observations :
- Antioxidant Activity: The hydroxyanilino group in the target compound may confer superior radical scavenging compared to alkyl-substituted analogs (e.g., 2-pentyl) due to its phenolic –OH .
- Anticancer Potential: Unlike nitrogen mustard derivatives (e.g., compounds in ), the target compound lacks alkylating groups but may inhibit enzymes via hydrogen bonding.
- Solubility: Hydroxy-substituted derivatives (e.g., hydroxyethyl in ) generally exhibit better aqueous solubility than nonpolar analogs.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals.
- FT-IR : Identify carbonyl (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches.
- HRMS : Confirm molecular formulae (e.g., exact mass for C₁₁H₁₃NO₂: 191.0946 Da ).
How can computational methods predict the pharmacokinetic properties of this compound?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME estimate solubility, bioavailability, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate binding to serum proteins (e.g., albumin) to predict half-life.
- Docking Studies : Identify potential targets (e.g., DHFR, topoisomerases) using AutoDock Vina .
What safety precautions are essential when handling quinazolinone derivatives in the laboratory?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
